molecular formula C18H25N5O B2701349 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291834-17-7

5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2701349
CAS RN: 1291834-17-7
M. Wt: 327.432
InChI Key: WFMYYOVWPRZRHI-UHFFFAOYSA-N
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Description

5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMCA belongs to the class of compounds known as triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tumor growth. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is its versatility as a building block for the synthesis of novel materials and catalysts. This compound is also relatively easy to synthesize and purify, making it a convenient starting material for various synthetic applications. One limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments. This compound also has limited stability under certain conditions, which can limit its shelf life and storage.

Future Directions

There are many potential future directions for research on 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of novel materials and devices based on this compound derivatives. Another area of interest is the development of novel catalysts based on this compound ligands. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 4-ethylaniline and 4-methylcyclohexanone to form 4-ethylphenylamino-4-methylcyclohexanone. This intermediate is then reacted with hydrazine hydrate to form 4-ethylphenylhydrazine-4-methylcyclohexanone, which is subsequently reacted with ethyl chloroformate to form this compound.

Scientific Research Applications

5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. In catalysis, this compound has been used as a ligand for the synthesis of novel catalysts with potential applications in organic synthesis.

properties

IUPAC Name

5-(4-ethylanilino)-N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-3-13-6-10-14(11-7-13)19-17-16(21-23-22-17)18(24)20-15-8-4-12(2)5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMYYOVWPRZRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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